Macaridine

説明

Macaridine is an alkaloid compound derived from the plant Lepidium meyenii, commonly known as Maca or Peruvian ginseng. This plant is native to the high-altitude regions of the Andes in Peru and has been traditionally used for its nutritional and medicinal properties. This compound is one of the bioactive constituents of Maca, contributing to its various health benefits .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of macaridine involves several steps, starting from readily available starting materials. One common synthetic route includes the condensation of a benzylamine derivative with a pyridine carboxaldehyde under acidic conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The reaction mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. Quality control measures, such as high-performance liquid chromatography, are employed to ensure the consistency and safety of the final product .

化学反応の分析

Types of Reactions: Macaridine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Reduced derivatives with hydroxyl groups.

Substitution: Substituted derivatives with various functional groups.

科学的研究の応用

Chemistry: Used as a precursor for the synthesis of other bioactive compounds and as a reagent in organic synthesis.

Biology: Investigated for its effects on cellular processes and its potential as a natural antioxidant.

Medicine: Studied for its potential therapeutic effects, including neuroprotection, anti-inflammatory properties, and enhancement of sexual function.

作用機序

Macaridine is structurally similar to other alkaloids found in Lepidium meyenii, such as lepidiline and macapyrrolin. it is unique in its specific molecular structure and bioactivity. Compared to lepidiline, this compound has a different substitution pattern on the pyridine ring, leading to distinct chemical and biological properties. Macapyrrolin, on the other hand, has a different core structure, making this compound unique in its class .

類似化合物との比較

- Lepidiline

- Macapyrrolin

- Macamide

- Macaene

Macaridine’s unique structure and bioactivity make it a compound of significant interest in scientific research and industrial applications.

生物活性

Macaridine, a compound derived from Lepidium meyenii (commonly known as maca), has garnered attention for its potential biological activities. This article delves into the various aspects of this compound's biological effects, including its neuroprotective properties, influence on sexual health, and metabolic benefits.

Chemical Profile

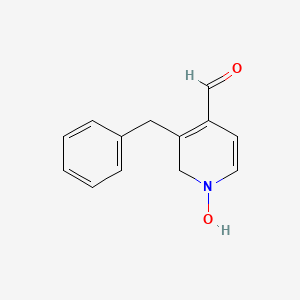

This compound is classified as an alkaloid and is part of a broader category of compounds found in maca, which includes macamides and macaenes. These compounds contribute to the overall health benefits attributed to maca. The detailed chemical analysis of this compound reveals its structure as a benzylated derivative of 1,2-dihydro-N-hydroxypyridine, which is significant for its biological interactions .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound. In a zebrafish model induced with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), fractions containing this compound demonstrated significant neuroprotection. The inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) was identified as a possible mechanism for these effects .

Key Findings:

- Model Used : MPTP-induced zebrafish.

- Active Fractions : 80% methanol elution fraction (Fr 5) showed the strongest neuroprotective activity.

- Mechanism : Inhibition of AChE and BuChE.

Sexual Health Benefits

This compound has also been studied for its effects on sexual health. Clinical trials indicate that maca root extracts, which contain this compound, may improve sexual desire and function in both men and women. A randomized controlled trial involving 175 adults showed that daily administration of red or black maca led to enhanced sexual desire and overall well-being .

Clinical Study Overview:

- Participants : 175 adults.

- Dosage : 3 g daily for 12 weeks.

- Outcomes : Improved sexual desire and mood.

Metabolic Effects

The metabolic benefits of this compound are noteworthy. Research indicates that maca can positively influence metabolic regulation, gastrointestinal health, and cardio-protection. Specific studies have pointed to its potential in regulating blood pressure and enhancing muscle growth through its bioactive metabolites .

Summary of Metabolic Activities:

- Cardioprotection : Potential antihypertensive properties.

- Muscle Growth : Enhancements observed in physical performance.

- Gastrointestinal Health : Positive effects noted in gut health.

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

- Study on Depression : Maca extracellular vesicles exhibited antidepressant effects in mice subjected to unpredictable chronic mild stress (UCMS), indicating potential mental health benefits .

- Prostate Health : Research involving red maca demonstrated a reduction in prostate weight without affecting testosterone levels, suggesting a unique mechanism distinct from conventional treatments like finasteride .

特性

IUPAC Name |

3-benzyl-1-hydroxy-2H-pyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-10-12-6-7-14(16)9-13(12)8-11-4-2-1-3-5-11/h1-7,10,16H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSAQLJHWJOCBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C=CN1O)C=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405914-36-5 | |

| Record name | Macaridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405914365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MACARIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W43Q2OVD5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。